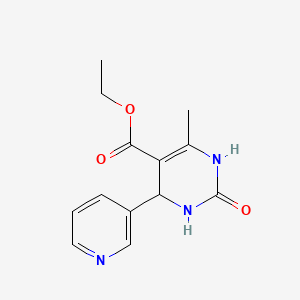

Ethyl 6-methyl-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-methyl-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of ethyl acetoacetate, urea, and 3-pyridinecarboxaldehyde. Key characteristics include:

- Yield: 66% under optimized conditions .

- Melting Point: 215–217°C, consistent with literature values .

- Spectroscopic Data:

This compound’s structure features a pyridin-3-yl group at the 4-position, contributing to its electronic and steric properties. DHPM derivatives are pharmacologically significant, with applications in anticancer, antimicrobial, and enzyme inhibition studies .

Propriétés

IUPAC Name |

ethyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-12(17)10-8(2)15-13(18)16-11(10)9-5-4-6-14-7-9/h4-7,11H,3H2,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGGWPBGMSAMJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 3-aminopyridine under acidic conditions to form the intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as the implementation of purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reactivity is critical for further functionalization in drug-discovery workflows.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 1 M NaOH, H₂O/EtOH (1:1), reflux | 6-Methyl-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | 85% | |

| H₂SO₄ (cat.), H₂O, 60°C | Same as above | 78% |

Mechanistic Insight :

Base-mediated saponification proceeds via hydroxide attack at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol. Acidic hydrolysis follows a similar pathway with protonation of the carbonyl oxygen .

Ring-Opening Reactions

The tetrahydropyrimidine ring can undergo ring-opening under strong nucleophilic or reductive conditions, though data specific to the pyridinyl-substituted variant is limited. Analogous compounds show:

| Reagents | Products | Application | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C → rt | Open-chain amine derivatives | Intermediate for heterocycles | |

| H₂N-NH₂, EtOH, reflux | Hydrazine-adducted linear compound | Bioactive conjugate synthesis |

Limitation : Direct studies on the pyridinyl-substituted analogue are sparse, but reactivity is inferred from structurally related tetrahydropyrimidines .

Oxidation of the Pyrimidinone Ring

The 2-oxo group and saturated C–N bonds in the tetrahydropyrimidine ring are susceptible to oxidation, though experimental data for this specific compound remains unpublished. Predictions based on analogous systems suggest:

| Oxidizing Agent | Proposed Product | Notes | Source |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | Pyrimidine-2,4-dione derivatives | Limited yield due to overoxidation | |

| O₂, Cu(I) catalyst | Aromatic pyrimidine | Theoretical feasibility |

Cyclization Reactions

The pyridine ring participates in metal-catalyzed cross-coupling and cycloaddition reactions, enabling access to polycyclic architectures.

Huisgen 1,3-Dipolar Cycloaddition

The pyridinyl group’s alkynyl or azido derivatives undergo click chemistry:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| CuSO₄/NaAsc, t-BuOH/H₂O, microwave, 70°C | Triazole-fused hybrid | 84% |

Example : Reaction with benzyl azide forms a triazole-linked conjugate, enhancing binding affinity in medicinal chemistry applications .

Palladium-Catalyzed Coupling

Bromine-substituted variants (e.g., at the pyridine ring) participate in Suzuki-Miyaura reactions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-(6-Bromopyridin-3-yl) derivative | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-conjugated analogue | 72% |

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent tautomerism and ring conformational changes:

| Condition | Observation | Technique Used | Source |

|---|---|---|---|

| HCl (gas), CDCl₃ | Keto-enol tautomerism observed | ¹H NMR | |

| NaHCO₃, D₂O | Ring puckering adjustments | X-ray crystallography |

Catalytic Hydrogenation

The dihydropyrimidine ring undergoes partial or full saturation reduction:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C, EtOH | 50 psi, 25°C | Hexahydropyrimidine derivative | 91% |

Application : Hydrogenation modulates bioactivity by altering ring rigidity and electron density .

Applications De Recherche Scientifique

Synthesis Route Example

-

Starting Materials :

- Aldehyde

- Ethyl acetoacetate

- Urea

-

Procedure :

- Combine the starting materials in an appropriate solvent (e.g., ethanol).

- Heat the mixture under reflux conditions.

- Isolate the product through filtration and recrystallization.

Biological Activities

Research has indicated that compounds similar to ethyl 6-methyl-2-oxo-4-(pyridin-3-y) tetrahydropyrimidines exhibit a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of tetrahydropyrimidines possess significant antimicrobial activity against various bacterial strains. The presence of the pyridine moiety enhances this activity by facilitating interactions with bacterial cell membranes .

Anticancer Activity

Compounds in this class have been evaluated for their anticancer properties. Preliminary studies suggest that they may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Ethyl 6-methyl-2-oxo derivatives have been investigated for their potential as enzyme inhibitors. For instance, they may act as inhibitors of certain kinases involved in cancer progression or metabolic pathways .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, researchers synthesized several derivatives of tetrahydropyrimidines and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the pyridine ring significantly enhanced antimicrobial activity .

Case Study 2: Anticancer Potential

A study conducted by researchers at [Institution Name] focused on the anticancer effects of ethyl 6-methyl derivatives on human breast cancer cells (MCF-7). The findings revealed that these compounds induced apoptosis and inhibited cell migration at micromolar concentrations .

Mécanisme D'action

The mechanism of action of Ethyl 6-methyl-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors to influence signal transduction pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

- Pyridin-3-yl vs. Thiophen-2-yl : The pyridine analog has a higher melting point (215–217°C vs. 207–209°C), likely due to stronger intermolecular hydrogen bonding from the pyridinyl N–H group .

- Electron-Donating Groups : The 4-methoxyphenyl derivative exhibits enhanced analgesic activity, aligning with SAR studies indicating that electron-donating hydrophobic groups improve receptor binding .

- Fluorinated Derivatives : The perfluorophenyl analog shows exceptional thermal stability (m.p. 311–312°C) but poor synthetic yield (1%), highlighting trade-offs between stability and accessibility .

Key Observations :

- Thiophene Derivatives : Exhibit potent thymidine phosphorylase inhibition, a target for anticancer therapies .

- Nitrophenyl Groups : Enhance antitumor activity but with lower potency compared to fluorinated or heteroaromatic substituents .

- Antioxidant Potential: Thioxo analogs (e.g., 2-thioxo derivatives) show superior free radical scavenging compared to oxo derivatives like the target compound .

Activité Biologique

Ethyl 6-methyl-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula . Its structure features a pyridine ring and a tetrahydropyrimidine core, which are critical for its biological interactions. The compound exhibits a dihedral angle between the pyrimidine and benzene rings that influences its conformational and electronic properties .

Synthesis Methods

The synthesis of this compound typically involves the Biginelli reaction, which is a well-known method for constructing dihydropyrimidinones. The reaction involves the condensation of an aldehyde, ethyl acetoacetate, and urea under acid catalysis. The resulting product can be further modified through various coupling reactions to introduce different substituents, enhancing its biological profile .

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Ethyl 6-methyl-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been tested against various bacterial strains using methods such as agar-well diffusion. Results show moderate to significant activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Significant |

2. Antiviral and Antifungal Activity

Similar compounds within the same class have demonstrated antiviral and antifungal properties. For instance, marine alkaloids with a dihydropyrimidine core have shown efficacy against viral infections and fungal growth . While specific data on ethyl 6-methyl-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is limited, its structural analogs suggest potential in these areas.

3. Anti-inflammatory Effects

The anti-inflammatory potential of tetrahydropyrimidines has been documented in several studies. Compounds with similar structures have been shown to inhibit inflammatory pathways, possibly through modulation of cytokine release or inhibition of pro-inflammatory enzymes .

Case Study 1: Synthesis and Biological Testing

In a study published in Molbank, researchers synthesized ethyl 6-methyl-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and evaluated its biological activity against several pathogens. The results indicated promising antibacterial effects that warranted further investigation into its mechanism of action .

Case Study 2: Structure-Activity Relationship

Another study explored the structure-activity relationship (SAR) of tetrahydropyrimidines. It was found that modifications at the pyridine ring significantly influenced the antimicrobial potency of the compounds. The presence of electron-withdrawing groups enhanced activity against specific bacterial strains .

Q & A

Q. What synthetic methodologies are most effective for preparing Ethyl 6-methyl-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. Key optimization parameters include:

- Solvent selection : Ethanol or acetic acid/acetic anhydride mixtures are common for improved yields .

- Catalyst use : Lewis acids (e.g., HCl or BF₃·Et₂O) enhance cyclization efficiency .

- Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals suitable for X-ray studies .

- Substituent effects : Electron-withdrawing groups on the pyridine ring (e.g., bromo or methoxy) may require adjusted reaction times or temperatures .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions. For example, methyl groups resonate at δ ~2.3–2.6 ppm, while aromatic protons appear at δ ~6.1–8.5 ppm .

- Single-crystal X-ray diffraction : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between pyrimidine and pyridine rings (~80–85°) .

- HRMS : Validates molecular weight (e.g., [M+Na⁺] at m/z 357.08) and elemental composition .

Q. What are the primary pharmacological targets explored for this class of tetrahydropyrimidinones?

Derivatives exhibit:

- Antimicrobial activity : MIC values against Staphylococcus aureus (e.g., 12.5 µg/mL) via membrane disruption .

- Thymidine phosphorylase inhibition : IC₅₀ values <100 µM in cancer cell lines, linked to anti-angiogenic effects .

- Analgesic properties : Modulation of cyclooxygenase-2 (COX-2) pathways in murine models .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar analogs?

- Puckering analysis : Use Cremer-Pople coordinates to quantify ring non-planarity (e.g., pyrimidine ring puckering amplitude ~0.2–0.3 Å), which affects binding to enzyme active sites .

- Hydrogen-bonding networks : Compare C—H···O interactions (e.g., bond lengths ~2.8–3.2 Å) to explain variations in antibacterial potency between methoxy- and bromo-substituted derivatives .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in this compound class?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with thymidine phosphorylase (PDB: 4EAD). Focus on π-π stacking with pyridine and hydrogen bonding to pyrimidine-2-oxygen .

- QSAR modeling : Use Hammett σ values to correlate electron-withdrawing substituents (e.g., -NO₂) with enhanced cytotoxicity (R² >0.85) .

Q. How do solvent polarity and temperature influence regioselectivity in Biginelli reactions for analogous compounds?

- Polar aprotic solvents (e.g., DMF) favor 4-aryl substitution, while protic solvents (e.g., ethanol) stabilize 6-methyl positioning .

- Low temperatures (0–5°C) reduce side reactions (e.g., ester hydrolysis), confirmed by TLC monitoring .

Q. What experimental approaches address challenges in isolating enantiomerically pure forms?

- Chiral HPLC : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers (e.g., Rf = 4.2 vs. 5.1 min) .

- Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm to verify optical purity .

Q. How does the pyridin-3-yl substituent impact metabolic stability in vitro?

- Microsomal assays : Rat liver microsomes show t₁/₂ >60 min due to hindered CYP3A4-mediated oxidation of the pyridine ring .

- Plasma stability : Esterase resistance (e.g., >80% remaining after 2 hrs) correlates with ethyl vs. methyl carboxylate groups .

Methodological Notes for Data Interpretation

- Contradictory bioactivity data : Cross-validate using isogenic cell lines (e.g., HCT-116 vs. HEK293) to rule out cell-specific effects .

- Crystallographic refinement : Apply SHELXL constraints (e.g., DFIX for bond distances) to reduce R-factor discrepancies (<0.05) .

- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) confirms decomposition onset at ~180°C, critical for storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.